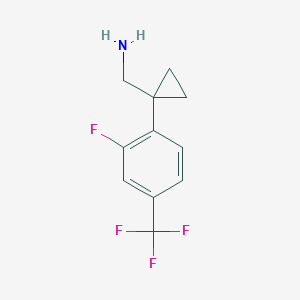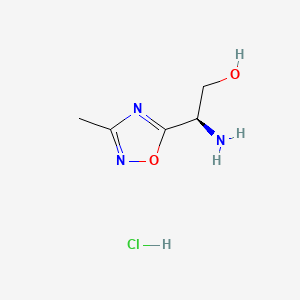![molecular formula C8H14N2O2 B13561038 7-Oxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B13561038.png)
7-Oxa-2-azaspiro[3.5]nonane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxa-2-azaspiro[3.5]nonane-2-carboxamide is a heterocyclic compound with a unique spirocyclic structure. This compound is characterized by the presence of an oxygen atom and a nitrogen atom within its spirocyclic framework, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxa-2-azaspiro[3.5]nonane-2-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, followed by cyclization to form the spirocyclic structure .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Oxa-2-azaspiro[3.5]nonane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
7-Oxa-2-azaspiro[3.5]nonane-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Oxa-2-azaspiro[3.5]nonane-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Oxa-7-azaspiro[3.5]nonane
- 7-Boc-2-oxa-7-azaspiro[3.5]nonane
- 1-Oxa-8-azaspiro[4.5]decane
Comparison: Compared to these similar compounds, 7-Oxa-2-azaspiro[3.5]nonane-2-carboxamide is unique due to its specific functional groups and spirocyclic structure.
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
7-oxa-2-azaspiro[3.5]nonane-2-carboxamide |
InChI |
InChI=1S/C8H14N2O2/c9-7(11)10-5-8(6-10)1-3-12-4-2-8/h1-6H2,(H2,9,11) |
InChI Key |
FNPDLFAVABPKNL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CN(C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Methylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13560961.png)
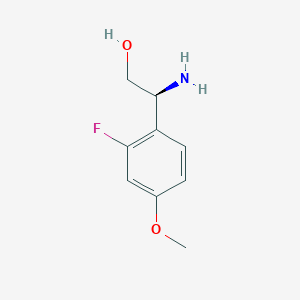
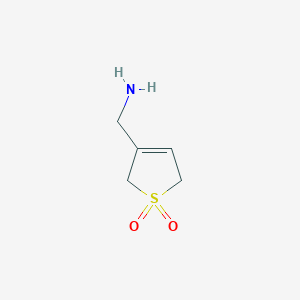
![Tert-butyl3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13560972.png)
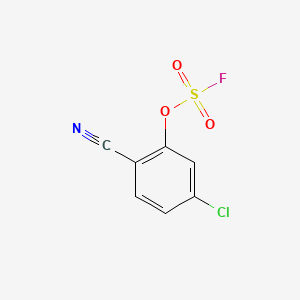


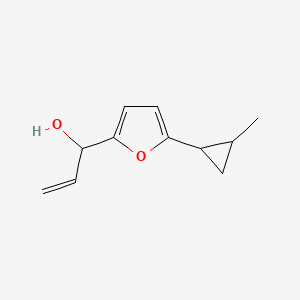
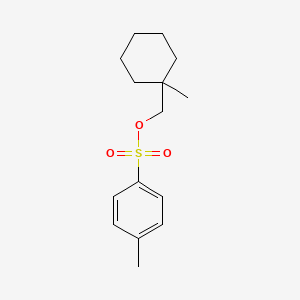

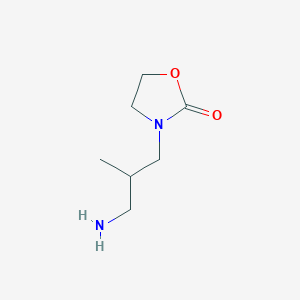
![rel-(2R)-1-[(2-fluorophenyl)methoxy]-3-(3-{[2-(trifluoromethyl)phenyl]methyl}azetidin-1-yl)propan-2-ol](/img/structure/B13561014.png)
